Technical Monograph: 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid
Technical Monograph: 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid
Executive Summary
This guide details the chemical properties, synthesis, and medicinal chemistry applications of 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid (CAS 1451392-29-2). This organoboron compound serves as a critical "masked" synthon for the introduction of the 2,5-difluoro-4-hydroxyphenyl moiety into drug candidates.
The strategic value of this building block lies in its dual functionality:
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MOM Protection: The methoxymethyl (MOM) group masks the phenolic hydroxyl, preventing catalyst poisoning and side reactions during palladium-catalyzed cross-coupling (Suzuki-Miyaura).
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Fluorine Substitution: The 2,5-difluoro substitution pattern modulates the pKa of the resulting phenol, enhances metabolic stability by blocking oxidative sites, and increases lipophilicity compared to non-fluorinated analogues.
This monograph is designed for medicinal chemists and process engineers requiring high-fidelity protocols for the synthesis and utilization of this intermediate in the development of kinase inhibitors, BRD4 inhibitors, and HSD17B13 modulators.
Chemical Identity & Physical Properties[1][2]
| Parameter | Specification |
| Chemical Name | 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid |
| CAS Number | 1451392-29-2 |
| Molecular Formula | C₈H₉BF₂O₄ |
| Molecular Weight | 217.96 g/mol |
| SMILES | COCOC1=C(C=C(C(=C1)F)B(O)O)F |
| Appearance | White to off-white solid |
| Solubility | Soluble in MeOH, DMSO, DMF, THF; sparingly soluble in water |
| Storage | 2–8°C (Desiccate to prevent boroxine formation) |
| Purity Standard | ≥97% (HPLC), typically contains varying amounts of boroxine anhydride |
Strategic Role in Drug Design
The "Masked Phenol" Strategy
Free phenols are often problematic in Suzuki-Miyaura couplings due to their acidity and potential to coordinate with palladium catalysts. The MOM group is the protecting group of choice for this scaffold because:
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Stability: It is stable under the basic conditions (K₂CO₃, Cs₂CO₃) required for Suzuki coupling.
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Orthogonal Deprotection: Unlike methyl ethers (which require harsh BBr₃ treatment), MOM groups are cleaved under mild acidic conditions (e.g., HCl/MeOH or TFA), preserving other sensitive functionalities in the final drug molecule.
Fluorine Bioisosterism
The 2,5-difluoro substitution exerts a profound electronic effect on the 4-hydroxyl group (revealed after deprotection).
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pKa Modulation: The electron-withdrawing fluorine atoms lower the pKa of the phenol, making it a stronger hydrogen bond donor in enzyme active sites.
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Metabolic Blockade: Fluorine at the 2 and 5 positions blocks Phase I metabolic oxidation (hydroxylation) at these susceptible sites, extending the half-life of the pharmacophore.
Validated Therapeutic Targets
Recent patent literature and medicinal chemistry campaigns have utilized this scaffold in:
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HSD17B13 Inhibitors: For the treatment of non-alcoholic steatohepatitis (NASH).
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BRD4 Inhibitors: Targeting bromodomains in oncology.
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β-Lactamase Inhibitors: Enhancing the efficacy of antibiotics against resistant bacteria.
Synthesis & Manufacturing Workflow
The synthesis of CAS 1451392-29-2 typically proceeds from 4-bromo-2,5-difluorophenol via a two-step sequence: MOM protection followed by lithium-halogen exchange and borylation.
Synthesis Pathway Diagram[4]
Caption: Two-step synthetic route from commercially available 4-bromo-2,5-difluorophenol.
Experimental Protocols
Protocol A: MOM Protection
Objective: Synthesis of 1-Bromo-2,5-difluoro-4-(methoxymethoxy)benzene.
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Setup: Charge a flame-dried round-bottom flask with 4-bromo-2,5-difluorophenol (1.0 eq) and anhydrous DCM (0.2 M concentration).
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Base Addition: Add DIPEA (N,N-Diisopropylethylamine, 1.5 eq) at 0°C under nitrogen.
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Reagent Addition: Dropwise add MOMCl (Chloromethyl methyl ether, 1.2 eq). Caution: MOMCl is a carcinogen; handle in a fume hood.
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Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc).
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Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Flash column chromatography (Silica, 0-10% EtOAc in Hexanes).
Protocol B: Borylation (Lithium-Halogen Exchange)
Objective: Conversion to Boronic Acid (CAS 1451392-29-2).
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Setup: Dissolve the MOM-protected bromide (from Protocol A) in anhydrous THF (0.15 M) in a dry flask under Argon. Cool to -78°C .[1]
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Lithiation: Add n-BuLi (2.5 M in hexanes, 1.1 eq) dropwise over 20 mins, maintaining internal temperature below -70°C. Stir for 30–60 mins at -78°C to form the aryllithium species.
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Borylation: Add Triisopropyl borate (B(OiPr)₃, 1.2 eq) dropwise.
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Warming: Stir at -78°C for 1 hour, then slowly warm to room temperature over 2 hours.
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Hydrolysis: Quench with 2N HCl (aqueous) and stir vigorously for 15 mins. Note: Do not stir too long in strong acid to avoid premature MOM deprotection.
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Isolation: Extract with EtOAc. Wash with water and brine. Dry over MgSO₄ and concentrate.
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Crystallization: Recrystallize from Acetonitrile/Water or Hexane/EtOAc to remove deboronated byproducts.
Protocol C: General Suzuki Coupling & Deprotection Workflow
Objective: Coupling to an aryl halide (Ar-X) and revealing the phenol.
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Coupling: Combine CAS 1451392-29-2 (1.2 eq), Ar-X (1.0 eq), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3.0 eq) in Dioxane/Water (4:1) . Heat at 80–100°C under inert atmosphere until conversion is complete.
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Workup: Standard aqueous workup and silica purification of the MOM-protected intermediate.
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Deprotection: Dissolve intermediate in MeOH . Add 4N HCl in Dioxane (5 eq) or TFA/DCM (1:1) . Stir at RT for 1–4 hours.
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Result: Quantitative removal of the MOM group yields the 2,5-difluoro-4-hydroxyphenyl product.
Mechanism of Action: Suzuki-Miyaura Cycle
The following diagram illustrates the catalytic cycle, highlighting the stability of the MOM group during the transmetallation step.
Caption: The MOM group remains intact throughout the Pd(0)/Pd(II) catalytic cycle.
Handling, Stability, and Safety
Boroxine Equilibrium
Like most boronic acids, this compound exists in equilibrium with its cyclic trimeric anhydride (boroxine).
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Observation: Purity assays (NMR) may show variable stoichiometry. This is reversible.
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Reversal: Adding water or conducting the reaction in aqueous solvent mixtures (e.g., Dioxane/H₂O) hydrolyzes the boroxine back to the monomeric acid in situ.
Safety Profile
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MOMCl Precursors: If synthesizing in-house, be aware that MOMCl (chloromethyl methyl ether) is a potent carcinogen. Purchase of the boronic acid (CAS 1451392-29-2) avoids this hazard.
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Handling: Wear standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.[2]
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Stability: Stable at 4°C. Avoid prolonged exposure to strong acids during storage, which will cleave the MOM group.
References
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ChemScene. (2025). Product Monograph: 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid. Retrieved from
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Avantor Sciences. (2025). Chemical Specifications: CAS 1451392-29-2. Retrieved from
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National Institutes of Health (NIH). (2017). Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors. J. Med. Chem. Retrieved from
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MDPI Molecules. (2021). Discovery of Novel Chemical Series of OXA-48 β-Lactamase Inhibitors. Retrieved from
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Google Patents. (2024). HSD17B13 Inhibitors and/or Degraders (US20240238425A1). Retrieved from
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Organic Chemistry Portal. (2025). MOM Ethers: Protection and Deprotection Mechanisms. Retrieved from
